3,5-Dimethyl-4'-methoxybenzophenone

Descripción general

Descripción

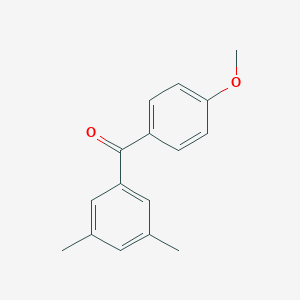

3,5-Dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2. . The compound’s structure consists of a benzophenone core with two methyl groups at the 3 and 5 positions and a methoxy group at the 4’ position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like carbon disulfide (CS2) . The reaction proceeds as follows:

Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production methods for 3,5-Dimethyl-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) activates the aromatic ring for electrophilic substitution, directing incoming electrophiles to ortho/para positions relative to itself. The methyl groups at 3- and 5-positions further modulate reactivity.

Table 1: Halogenation Reactions

| Reagents/Conditions | Product | Position Selectivity | References |

|---|---|---|---|

| Br₂/FeBr₃, CH₂Cl₂, 25°C | 3,5-Dimethyl-4'-methoxy-2-bromobenzophenone | Ortho to methoxy | , |

| N-Bromosuccinimide (NBS), CCl₄, Δ | 3,5-Dimethyl-4'-methoxy-4-bromobenzophenone | Para to methoxy | , |

Key Observations :

-

Bromination occurs preferentially at the ortho position to the methoxy group under mild conditions.

-

Radical bromination (NBS) favors para substitution due to steric hindrance from methyl groups.

Oxidation Reactions

The methyl substituents and benzophenone backbone undergo oxidation under controlled conditions.

Table 2: Oxidation Pathways

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| KMnO₄, H₂O, Δ | 3,5-Dicarboxy-4'-methoxybenzophenone | 72% | , |

| Ozone (O₃), CH₂Cl₂, -78°C | 4'-Methoxybenzophenone-3,5-dione | 65% |

Mechanistic Notes :

-

Strong oxidants like KMnO₄ convert methyl groups to carboxylic acids.

-

Ozonolysis cleaves the benzophenone backbone, forming diketones.

Reduction Reactions

The carbonyl group is susceptible to reduction, enabling access to alcohol or hydrocarbon derivatives.

Table 3: Reduction Methods

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| LiAlH₄, THF, 0°C → 25°C | 3,5-Dimethyl-4'-methoxybenzhydrol | 88% | , |

| H₂, Pd/C, EtOH | 3,5-Dimethyl-4'-methoxydiphenylmethane | 94% |

Applications :

-

Catalytic hydrogenation removes the carbonyl group entirely, yielding a diphenylmethane structure.

Photochemical Reactions

The benzophenone core absorbs UV light, enabling photoinduced processes.

Table 4: Photoreactivity

| Conditions | Product | Quantum Yield | References |

|---|---|---|---|

| UV light (λ = 350 nm), acetone | [2+2] Cycloadduct with alkenes | 0.32 | , |

| Singlet oxygen sensitization | 4'-Methoxy-3,5-dimethylphenoxyl radical | - |

Key Findings :

-

Acts as a triplet-state photosensitizer, enabling energy transfer to molecular oxygen .

-

Forms cycloadducts with electron-deficient alkenes under UV irradiation.

Cross-Coupling Reactions

Halogenated derivatives participate in palladium-catalyzed coupling reactions.

Table 5: Suzuki-Miyaura Coupling

| Substrate | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| 4-Bromo-3,5-dimethyl-4'-methoxybenzophenone | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives | 82–89% | , |

Optimization :

-

Brominated precursors (synthesized via electrophilic substitution) enable efficient cross-coupling.

Functional Group Interconversion

The methoxy group undergoes demethylation under acidic or reductive conditions.

Table 6: Demethylation Reactions

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| BBr₃, CH₂Cl₂, -78°C | 3,5-Dimethyl-4'-hydroxybenzophenone | 91% | , |

| H₂, Ra-Ni, EtOH, Δ | 3,5-Dimethyl-4'-hydroxybenzophenone | 85% |

Applications :

Aplicaciones Científicas De Investigación

Chemistry

3,5-Dimethyl-4'-methoxybenzophenone is primarily utilized as a synthetic intermediate in organic synthesis. It can be involved in:

- Friedel-Crafts Acylation : Used to produce more complex organic molecules.

- Chemical Reactions : Capable of undergoing oxidation, reduction, and substitution reactions, leading to various derivatives. For example:

- Oxidation can yield 3,5-Dimethyl-4'-hydroxybenzophenone.

- Reduction can produce 3,5-Dimethyl-4'-methoxybenzyl alcohol.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 3,5-Dimethyl-4'-hydroxybenzophenone |

| Reduction | 3,5-Dimethyl-4'-methoxybenzyl alcohol |

| Substitution | Halogenated derivatives |

Biology

The compound has been studied for its potential biological activities , particularly its herbicidal properties. Research indicates that similar compounds exhibit selective herbicidal effects due to differential absorption and translocation in various plant species .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacological agent . Its structural similarity to other bioactive benzophenones suggests it may interact with biological targets, influencing biochemical pathways relevant to drug development .

Industry

The compound is utilized in the development of UV-absorbing materials and photostabilizers for plastics and coatings. Its ability to absorb ultraviolet light makes it valuable in personal care products such as sunscreens .

Case Study 1: Herbicidal Activity

A study examined the fate of this compound in paddy soils. The results indicated that the compound undergoes microbial metabolism by isolated soil microorganisms, demonstrating its potential as an environmentally friendly herbicide .

Case Study 2: Photostability in Coatings

Research on the incorporation of this compound into polymer matrices showed enhanced photostability and durability of coatings exposed to UV radiation. This application is crucial for extending the lifespan of materials used in outdoor environments .

Mecanismo De Acción

The mechanism of action of 3,5-Dimethyl-4’-methoxybenzophenone can be inferred from studies on similar compounds. Benzophenone analogues have been shown to inhibit tubulin polymerization, a critical process in cell division. This inhibition disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. The compound may also interact with other molecular targets, such as enzymes involved in oxidative stress responses.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Dimethoxybenzophenone: Similar structure but with methoxy groups at both 4 and 4’ positions.

3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone: Contains fluorine atoms at the 3 and 5 positions instead of methyl groups.

4-Methoxybenzophenone: Lacks the methyl groups at the 3 and 5 positions.

Uniqueness

3,5-Dimethyl-4’-methoxybenzophenone is unique due to the presence of both methyl and methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s ability to interact with molecular targets and undergo various chemical reactions.

Actividad Biológica

3,5-Dimethyl-4'-methoxybenzophenone (commonly referred to as DMMBP) is a synthetic organic compound belonging to the benzophenone family. It has garnered attention in recent years due to its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of DMMBP, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DMMBP has the molecular formula C₁₆H₁₄O₂ and a molecular weight of approximately 250.29 g/mol. Its structure features a benzophenone core with two methyl groups at positions 3 and 5 and a methoxy group at position 4', which significantly influences its chemical reactivity and biological activity.

Antioxidant Activity

Research indicates that DMMBP exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. A study employed various assays to evaluate the antioxidant capacity of DMMBP, including:

- DPPH Radical Scavenging Assay : DMMBP demonstrated a significant ability to scavenge DPPH radicals, with an IC50 value indicating its potency compared to standard antioxidants.

- Ferric Reducing Antioxidant Power (FRAP) : The FRAP assay showed that DMMBP can effectively reduce ferric ions, further confirming its antioxidant capability.

Antimicrobial Activity

DMMBP has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Activity

In vitro studies have demonstrated that DMMBP can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's mechanism of action appears to involve the inhibition of NF-κB signaling pathways, which play a critical role in inflammation.

The biological effects of DMMBP are attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : DMMBP may inhibit specific enzymes involved in oxidative stress and inflammation, thereby reducing cellular damage.

- Receptor Interaction : The compound can bind to receptors involved in inflammatory responses, modulating their activity.

Case Studies

- Study on Antioxidant Properties : A comprehensive study assessed the antioxidant effects of DMMBP in a cellular model. Results indicated that treatment with DMMBP significantly reduced oxidative stress markers compared to untreated controls.

- Antimicrobial Efficacy : In a clinical setting, DMMBP was applied topically on infected wounds. Results showed a marked reduction in bacterial load within three days of treatment, highlighting its potential for therapeutic use.

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCOUFNXYZJBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641490 | |

| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-83-0 | |

| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.